N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide: is a complex organic compound that features a nicotinamide core, an imidazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Ethyl Linker: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Nicotinamide Core Formation: The nicotinamide core is synthesized separately, often starting from nicotinic acid, which is converted to nicotinoyl chloride and then reacted with an amine to form the nicotinamide.
Coupling Reaction: The imidazole-ethyl intermediate is coupled with the nicotinamide core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Tetrahydrofuran Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the nicotinamide core, potentially leading to the formation of reduced imidazole or dihydronicotinamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and nicotinamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Reduced imidazole or dihydronicotinamide derivatives.
Substitution: Substituted imidazole or nicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the nicotinamide core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide core but lacks the imidazole and tetrahydrofuran moieties.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Tetrahydrofuran Derivatives: Compounds with the tetrahydrofuran moiety but different functional groups.
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its combination of three distinct functional groups: the imidazole ring, the nicotinamide core, and the tetrahydrofuran moiety. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-17-6-8-20(12)9-7-18-15(21)14-3-2-5-19-16(14)23-13-4-10-22-11-13/h2-3,5-6,8,13H,4,7,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJZHQCVJQURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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